molecular formula C25H23N3O3 B11257707 N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide

N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide

Cat. No.: B11257707
M. Wt: 413.5 g/mol
InChI Key: OEXZDXRPNWOKTL-UHFFFAOYSA-N
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Description

N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a carboxamide group, which can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can yield dihydroquinolines.

Scientific Research Applications

N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the carboxamide group can form hydrogen bonds with proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Ethoxy-3-methoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C25H23N3O3/c1-3-31-23-12-11-17(14-24(23)30-2)16-27-25(29)19-15-22(21-10-6-7-13-26-21)28-20-9-5-4-8-18(19)20/h4-15H,3,16H2,1-2H3,(H,27,29)

InChI Key

OEXZDXRPNWOKTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)OC

Origin of Product

United States

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